Fmoc-Dap-OH

説明

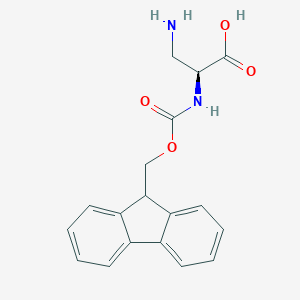

Fmoc-Dap-OH, also known as this compound, is a useful research compound. Its molecular formula is C18H18N2O4 and its molecular weight is 326.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

生体医用ハイドロゲル

Fmoc-Dap-OH: は、ペプチド系ハイドロゲル(PHGs)の合成において重要な役割を果たします。これらのハイドロゲルは生体適合性があり、薬物送達やイメージングのための診断ツールなど、さまざまな生体医用アプリケーションに適しています . This compoundを含むペプチドの自己組織化特性により、細胞接着、生存、複製をサポートできるハイドロゲルが作成でき、組織工学における潜在的な材料となります .

pH制御ゲル化

この化合物は、pH制御両手性ゲル化において重要な役割を果たします。このプロセスは、異なるpHレベルで形成できるハイドロゲルやオルガノゲルを作成するために重要です。This compound誘導体は、ゲルの安定性と機能性に不可欠な、独自の繊維状形態を示し、芳香族π-πスタッキングと水素結合相互作用によって駆動されます .

組織工学足場

This compoundは、硬いハイドロゲルを形成する能力から、組織工学のための調節可能で汎用性の高い足場を開発するための有望な候補です。これらのハイドロゲルの機械的剛性とペプチド濃度への応答性は、in vitro実験のための生理学的に関連する環境を作成するのに適しています .

高感度ペプチドの合成

This compoundは、高感度ペプチドの合成に直交的脱保護戦略で使用されます。この戦略は、従来の脱保護条件下で分解しやすいペプチドの合成に不可欠であり、ペプチド系治療薬の範囲を拡大します .

作用機序

Target of Action

Fluorenylmethyloxycarbonyl-Diaminopropionic Acid (Fmoc-Dap-OH) is primarily used as a protecting group for amines in peptide synthesis . The primary targets of this compound are the amine groups present in the peptide chain. These amine groups play a crucial role in the formation of peptide bonds, which are essential for the structure and function of proteins.

Mode of Action

The mode of action of this compound involves the protection of amine groups during peptide synthesis. The fluorenylmethyloxycarbonyl group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . This reaction results in the formation of a carbamate, which protects the amine group from unwanted reactions during the synthesis process .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis. Specifically, the use of this compound allows for the selective formation of peptide bonds without interference from other reactive groups present in the peptide chain . This selective reactivity is crucial for the synthesis of complex peptides and proteins.

Pharmacokinetics

It is known that the fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with the desired sequence and structure. By protecting amine groups during synthesis, this compound allows for the selective formation of peptide bonds, enabling the creation of complex peptides and proteins .

Action Environment

The action of this compound is influenced by the conditions of the reaction environment. For instance, the removal of the Fmoc group is facilitated by basic conditions . Additionally, the stability of this compound can be affected by factors such as temperature and pH. It is typically stored at temperatures between 2-8°C .

生化学分析

Biochemical Properties

Fmoc-Dap-OH plays a significant role in biochemical reactions. It is frequently used as a protecting group for amines in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The fluorenyl group in this compound is highly fluorescent, which is beneficial for spectrophotometrically monitoring coupling and deprotection reactions .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes. For instance, it has been reported that this compound discourages cell adhesion and slows down cell growth of 3T3-L1 cells . This cell growth impairment does not depend on the toxicity of the hydrogels themselves .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules. The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

It is known that this compound has high thermal stability, even at low minimum hydrogelation concentration .

Metabolic Pathways

It is known that this compound is an effective amine oxidase inhibitor , suggesting that it may interact with enzymes involved in amine oxidation.

特性

IUPAC Name |

(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10,19H2,(H,20,23)(H,21,22)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSLKWZYHRLRRL-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Fmoc-Dap-OH, and why is it used in peptide synthesis?

A1: this compound stands for N-(9-Fluorenylmethoxycarbonyl)-2,3-diaminopropionic acid. It is a protected form of the amino acid 2,3-diaminopropionic acid (Dap).

Q2: The research paper mentions the synthesis of "Fmoc-Dap(Ivdde)-OH". What does this signify and how does it relate to this compound?

A2: The paper describes the synthesis of Fmoc-Dap(Ivdde)-OH, which is a derivative of this compound. In this derivative, the side chain amino group of Dap is further protected with the Ivdde group (1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl). This additional protection is strategically employed to enable selective reactions at other sites of the molecule during peptide synthesis [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。